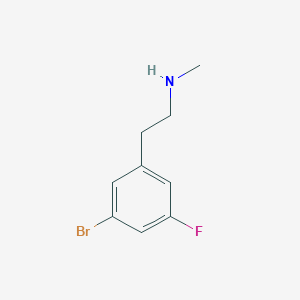

2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine

Description

2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine is a halogen-substituted phenethylamine derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 5-position of the phenyl ring, with a methylamine group attached via an ethan-1-amine backbone. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry for targeting receptors or enzymes sensitive to halogen interactions.

Properties

Molecular Formula |

C9H11BrFN |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

2-(3-bromo-5-fluorophenyl)-N-methylethanamine |

InChI |

InChI=1S/C9H11BrFN/c1-12-3-2-7-4-8(10)6-9(11)5-7/h4-6,12H,2-3H2,1H3 |

InChI Key |

PBLLFZPCEXPTOH-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CC(=CC(=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine typically involves:

- Preparation or procurement of a suitably substituted aromatic precursor, such as 3-bromo-5-fluorobenzaldehyde or related intermediates.

- Introduction of the ethanamine side chain via reductive amination or nucleophilic substitution.

- Methylation of the amine nitrogen to afford the N-methyl derivative.

Detailed Synthetic Routes

Preparation of Substituted Aromatic Precursors

While direct literature on this compound is limited, analogous preparation methods for 3-bromo-5-fluoro-substituted aromatic amines provide insight.

A patent (CN101168510A) describes a multi-step process for preparing related bromo-substituted aromatic amines via acetylation, nitration, deacetylation, deamination, and reduction starting from 4-bromo-2-trifluorotoluidine. Although this patent focuses on trifluoromethyl-substituted analogs, the methodology is adaptable for 3-bromo-5-fluoro derivatives by substituting appropriate starting materials.

The acetylation step involves reacting the aromatic amine with acetic anhydride and acetic acid at 50-60 °C to protect the amine group, followed by nitration with sulfuric and nitric acids under controlled temperature to introduce nitro groups. Subsequent hydrolysis and reduction steps yield the desired substituted aniline derivatives with high purity and yields (up to 98% in acetylation).

Introduction of the Ethanamine Side Chain

Reductive amination of 3-bromo-5-fluorobenzaldehyde with N-methyl ethanamine or its precursors is a common approach. For example, the Royal Society of Chemistry supporting information details a protocol where 2-fluorobenzaldehyde reacts with 2-azido-N-methylethan-1-amine in the presence of potassium carbonate in DMF at 110 °C for 16 hours to yield azido-substituted intermediates, which can be further reduced to amines.

The azide intermediate can be converted to the corresponding amine by catalytic hydrogenation or reduction with appropriate reagents, enabling the formation of this compound.

Methylation of the Amino Group

- If starting from the primary amine, methylation can be achieved using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions to introduce the N-methyl group.

Reaction Conditions and Yields

Analytical and Research Outcomes

The purity and identity of intermediates and final products are confirmed by NMR spectroscopy (¹H and ¹³C NMR), with characteristic chemical shifts corresponding to aromatic protons, methylene groups, and methyl substituents on nitrogen.

The synthetic routes are optimized for industrial scalability, with emphasis on high yields, minimal by-products, and ease of purification.

The use of azide intermediates enables versatile functional group transformations, facilitating the synthesis of related amine derivatives with potential biological activity.

Summary and Expert Recommendations

The preparation of this compound involves multi-step aromatic substitution and side chain introduction, often starting from halogenated aromatic amines or aldehydes.

Protecting group strategies such as acetylation improve regioselectivity and yield in nitration steps.

Reductive amination and azide chemistry are key methods for introducing the ethanamine side chain and N-methylation.

Reaction conditions must be carefully controlled, particularly temperature and reagent stoichiometry, to maximize yield and purity.

Analytical verification by NMR and chromatographic techniques is essential for confirming product identity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and binding affinity. The ethanamine group can interact with biological receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Key Observations :

- Halogen Position and Type : The 3-Br, 5-F substitution in the target compound creates a distinct electronic environment compared to analogs with single halogens (e.g., 4-Cl in compound 29 or 4-F in C1-2 ). Bromine’s electron-withdrawing effect and fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets.

Physicochemical Properties:

- Lipophilicity: The bromine atom increases logP compared to non-halogenated analogs (e.g., compound 29 has a Cl substituent with lower lipophilicity than Br ).

- Solubility: Fluorine’s polarity may improve aqueous solubility relative to fully nonpolar substituents, though bromine’s bulk could counterbalance this effect .

Biological Activity

2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes information from various research studies to provide a comprehensive overview of its biological activity, including anticancer, antibacterial, and neuroprotective effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound displayed an IC50 value of 2.93 µM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Key Findings:

- Caspase Activation : The compound significantly increased active caspase-3 and caspase-9 levels, suggesting a strong pro-apoptotic effect.

- Bax/Bcl-2 Ratio : The ratio increased dramatically (159.56-fold), indicating enhanced apoptotic signaling.

- Cell Cycle Arrest : It induced cell cycle arrest at the G2/M phase and increased sub-G1 phase cell populations, further supporting its role in promoting apoptosis .

Antibacterial Activity

The antibacterial properties of compounds structurally related to this compound have also been investigated. Studies show that these compounds exhibit moderate to strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Antibacterial Efficacy:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5m | 4 | S. aureus |

| 5n | 8 | MRSA |

| 5p | 4 | E. coli |

The most potent compound, identified as 5p, demonstrated an ability to disrupt bacterial biofilms and showed low cytotoxicity in mammalian cells. Mechanistic studies indicated that it compromised bacterial cell membrane integrity, leading to cell lysis .

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in the context of neurodegenerative diseases. Selective inhibition of neuronal nitric oxide synthase (nNOS) is crucial for mitigating neurotoxicity associated with excessive nitric oxide production.

Mechanism Insights:

Research indicates that modifications in the structure can lead to enhanced selectivity and potency against nNOS. For instance, certain derivatives displayed Ki values significantly lower than others, highlighting their potential as therapeutic agents for neuroprotection .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine?

The synthesis typically involves halogenation of the phenyl ring followed by amination. For example, bromination and fluorination can be achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine, while the amine moiety is introduced via reductive amination or nucleophilic substitution. Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and amine proton environments. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns, particularly for bromine (¹:2 isotopic split) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent degradation. The bromine and fluorine substituents increase susceptibility to photodegradation, necessitating light-sensitive storage .

Q. What solvent systems are optimal for dissolving this compound during experimental workflows?

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective. For aqueous solubility, hydrochloride salt formation (e.g., using HCl/MeOH) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

Control temperature (e.g., 0°C for exothermic steps), stoichiometric ratios (e.g., 1.2:1 amine:halide), and catalyst selection (e.g., Pd catalysts for cross-coupling). Monitor intermediates via thin-layer chromatography (TLC) to isolate pure products .

Q. What role do bromine and fluorine substituents play in directing regioselective functionalization?

Bromine acts as an ortho/para-directing group, while fluorine’s electron-withdrawing nature enhances electrophilic substitution at meta positions. Computational modeling (e.g., density functional theory) can predict reactive sites .

Q. How can contradictory pharmacological data from in vitro assays be resolved?

Validate assay conditions (e.g., pH, temperature) and compound purity (≥95% by HPLC). Compare results with structural analogs (e.g., 3-Bromo-5-fluorophenyl derivatives) to isolate substituent-specific effects .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Use protecting groups (e.g., tert-butoxycarbonyl for amines) and one-pot reactions to reduce isolation steps. Optimize solvent polarity (e.g., switching from THF to dichloromethane) to enhance intermediate solubility .

Q. How can computational tools predict this compound’s interactions with biological targets like GPCRs?

Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models analyze binding affinities. Focus on halogen bonding (Br, F) with aromatic residues in receptor pockets .

Q. What cross-disciplinary approaches are effective for studying this compound’s bioactivity?

Combine synthetic chemistry with electrophysiology (e.g., patch-clamp for ion channel modulation) or fluorescence-based assays (e.g., Förster resonance energy transfer for protein interactions) .

Methodological Considerations

- Data Interpretation : Always cross-reference NMR shifts with predicted values (e.g., ChemDraw simulations) to confirm substituent positions .

- Contradiction Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates .

- Safety Protocols : Handle brominated compounds in fume hoods due to potential toxicity; use personal protective equipment (PPE) for amine handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.